molecular formula C16H21N3O3S B2614530 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide CAS No. 2097931-36-5

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2614530
CAS No.: 2097931-36-5
M. Wt: 335.42
InChI Key: YMZNXHZQAXIGSE-UHFFFAOYSA-N
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Description

3-Methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide is an organic compound with a molecular formula of C16H21N3O3S and a molecular weight of 335.42 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide typically involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon, platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

3-Methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with tubulin and other cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide include:

  • Sulfonyl piperazine-integrated triazole conjugates
  • Substituted imidazoles
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a methoxy group, a pyrazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)18-13-6-8-14(9-7-13)19-11-3-10-17-19/h2-5,10-14,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZNXHZQAXIGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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